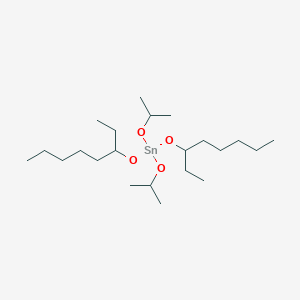
Potassium;(4-methylphenyl)methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;(4-methylphenyl)methanesulfonate is an organosulfur compound that features a potassium ion paired with a (4-methylphenyl)methanesulfonate anion. This compound is part of the broader class of methanesulfonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(4-methylphenyl)methanesulfonate typically involves the reaction of (4-methylphenyl)methanesulfonic acid with a potassium base, such as potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid and base react to form the potassium salt. The reaction can be represented as follows:
(4-methylphenyl)methanesulfonic acid+KOH→this compound+H2O
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction is typically carried out in large reactors with efficient mixing and temperature control to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;(4-methylphenyl)methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding sulfone derivatives.
Reduction Reactions: The sulfonate group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as halides, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Substitution: Products include various substituted (4-methylphenyl)methanesulfonates.
Oxidation: Products include sulfone derivatives.
Reduction: Products include reduced forms of the sulfonate group, such as sulfides.
Wissenschaftliche Forschungsanwendungen
Potassium;(4-methylphenyl)methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in substitution and oxidation reactions.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of potassium;(4-methylphenyl)methanesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the potassium ion can stabilize the intermediate species formed during these reactions. The compound’s reactivity is influenced by the electronic and steric properties of the (4-methylphenyl) group, which can affect the overall reaction pathway and product distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium methanesulfonate
- Sodium methanesulfonate
- Lithium methanesulfonate
Uniqueness
Potassium;(4-methylphenyl)methanesulfonate is unique due to the presence of the (4-methylphenyl) group, which imparts distinct electronic and steric properties compared to other methanesulfonates. This uniqueness allows it to participate in specific reactions and applications that other methanesulfonates may not be suitable for.
Eigenschaften
CAS-Nummer |
30346-73-7 |
|---|---|
Molekularformel |
C8H9KO3S |
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
potassium;(4-methylphenyl)methanesulfonate |
InChI |
InChI=1S/C8H10O3S.K/c1-7-2-4-8(5-3-7)6-12(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
IATWZAQVLALCDQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


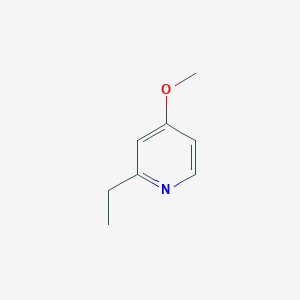

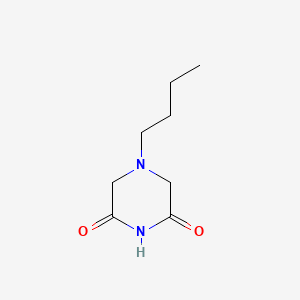
![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid](/img/structure/B13821065.png)
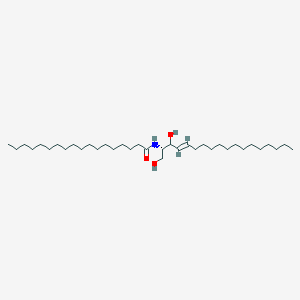
![3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B13821081.png)
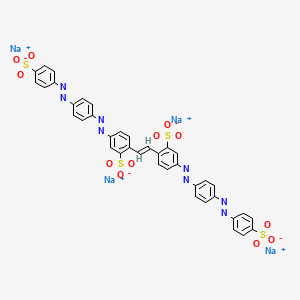
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B13821091.png)
![3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate](/img/structure/B13821104.png)

![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)
![4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13821128.png)

